molecular formula C8H7N3O4 B14553259 Benzenediazonium, 4-nitro-, acetate CAS No. 61694-11-9

Benzenediazonium, 4-nitro-, acetate

Cat. No.: B14553259
CAS No.: 61694-11-9
M. Wt: 209.16 g/mol
InChI Key: LZOXVDBQYCHFFN-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-nitro-, acetate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The 4-nitro- substituent indicates the presence of a nitro group (-NO₂) at the para position relative to the diazonium group. The acetate part of the name suggests that the compound is associated with an acetate ion (CH₃COO⁻). This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenediazonium, 4-nitro-, acetate can be synthesized through the diazotization of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium salt .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure the stability of the diazonium salt. The use of automated systems and precise temperature control helps in maintaining the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-nitro-, acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.

    Coupling Reactions: The diazonium ion can react with phenols or aromatic amines to form azo compounds.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include aryl halides, phenols, and nitriles.

    Coupling Reactions: Products include azo dyes and pigments.

Scientific Research Applications

Benzenediazonium, 4-nitro-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 4-nitro-, acetate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including substitution and coupling reactions. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new compound. In coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo compound .

Comparison with Similar Compounds

Benzenediazonium, 4-nitro-, acetate can be compared with other diazonium salts such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. While all these compounds share the diazonium group, their reactivity and applications can vary based on the substituents and counterions present .

Similar Compounds

This compound stands out due to the presence of the nitro group, which can influence its reactivity and applications in specific chemical processes.

Properties

CAS No.

61694-11-9

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

4-nitrobenzenediazonium;acetate

InChI

InChI=1S/C6H4N3O2.C2H4O2/c7-8-5-1-3-6(4-2-5)9(10)11;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1

InChI Key

LZOXVDBQYCHFFN-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]

Origin of Product

United States

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